Product packaging for Urea crosslinker C C2-arm, NHS ester(Cat. No.:CAS No. 211029-82-2)

Urea crosslinker C C2-arm, NHS ester

Cat. No.: B2444601
CAS No.: 211029-82-2
M. Wt: 370.274
InChI Key: VKVHTMGFAUCZIL-UHFFFAOYSA-N
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Description

The Role of Crosslinkers in Contemporary Chemical and Biochemical Research

Crosslinking is the process of chemically joining two or more molecules through a covalent bond. thermofisher.com The reagents used to achieve this are known as crosslinkers, which are molecules containing at least two reactive ends capable of attaching to specific functional groups on target molecules like proteins or synthetic polymers. thermofisher.comthermofisher.com In chemistry and biology, a cross-link is a bond or a short series of bonds that connects one polymer chain to another. wikipedia.org This technique, often termed bioconjugation in the context of biomolecules, is fundamental to many modern scientific methods. thermofisher.com

The applications of crosslinkers are diverse and impactful:

Stabilizing Protein Structure: Crosslinkers can form intramolecular bonds within a single protein, stabilizing its tertiary or quaternary structure. thermofisher.com

Investigating Molecular Interactions: By creating intermolecular links between different molecules, crosslinkers are widely used to study and characterize interactions, such as protein-protein, ligand-receptor, or protein-DNA complexes. researchgate.net They are invaluable for capturing transient or weak interactions that might otherwise be difficult to detect. researchgate.net

Creating Conjugates: Crosslinkers are essential for preparing conjugates, such as antibody-enzyme conjugates used in immunoassays (e.g., ELISA) or antibody-drug conjugates (ADCs) for targeted cancer therapy. thermofisher.comnih.gov

Modifying Material Properties: In polymer chemistry, crosslinking is used to modify the physical properties of materials, transforming gummy polymers into more rigid, elastomeric materials or forming the network structure of hydrogels. wikipedia.orgresearchgate.net

Crosslinkers are selected based on properties like their chemical specificity, the length of their spacer arm, and whether the linkage is permanent or cleavable. thermofisher.comthermofisher.com They can be classified as homobifunctional, possessing two identical reactive groups, or heterobifunctional, which have two different reactive groups, allowing for more controlled, sequential conjugation procedures. thermofisher.com

Overview of N-Hydroxysuccinimide (NHS) Esters as Amine-Reactive Functionalities in Bioconjugation

N-Hydroxysuccinimide (NHS) esters are one of the most common and effective amine-reactive functionalities used in bioconjugation. thermofisher.comglenresearch.com First introduced for peptide synthesis, their favorable combination of reactivity, selectivity, and stability has made them a cornerstone of protein and nucleic acid modification. chemicalbook.com

The key features of NHS esters include:

Reactivity and Selectivity: NHS esters react efficiently with primary aliphatic amines, such as the N-terminus of a protein or the ε-amino group of a lysine (B10760008) residue. glenresearch.comnih.gov This reaction proceeds under mild, physiologic to slightly alkaline conditions (typically pH 7.2 to 9). thermofisher.com While reactions with other nucleophiles like hydroxyl or sulfhydryl groups can occur, the resulting ester or thioester bonds are less stable. glenresearch.comnih.gov

Formation of Stable Amide Bonds: The reaction between an NHS ester and a primary amine involves a nucleophilic attack on the carbonyl carbon of the ester. glenresearch.com This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

Stability and Handling: NHS esters are relatively stable compounds that can be prepared, purified, and stored, making them convenient to use. glenresearch.comchemicalbook.com However, they are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. thermofisher.com For this reason, water-insoluble NHS esters are often dissolved in a dry organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. thermofisher.com

This reliable chemistry is widely employed to attach labels (like fluorescent dyes or biotin) to proteins and to construct complex biomolecular conjugates. glenresearch.comresearchgate.net

Unique Contributions of Urea (B33335) Linkages in Bioconjugation and Materials Science

The urea bond (–NH-CO-NH–) is known for its exceptional stability, a characteristic derived from strong resonance effects. rsc.org This inherent durability makes urea linkages a valuable component in the design of crosslinkers and polymers.

In materials science, urea chemistry is fundamental to the synthesis of polyureas and poly(ester urea)s (PEUs). westlake.edu.cnduke.edu These materials are noted for their tunable mechanical properties and, in the case of amino acid-based PEUs, their biocompatibility and biodegradability. duke.edu The degradation products can include naturally occurring substances like amino acids and urea, which can be metabolized or excreted. duke.edu Recent research has even explored making the typically robust urea bond dynamic through catalysis, enabling the development of self-healing and reprocessable polymer materials. rsc.orgresearchgate.net

In bioconjugation, particularly in the context of chemical proteomics and structural biology, the urea linkage offers a distinct advantage when combined with mass spectrometry (MS). Certain urea-based crosslinkers are designed to be "MS-cleavable." cfplus.cz While the urea bond is stable in solution, it is prone to fragmentation in the gas phase during collision-induced dissociation (CID) in a mass spectrometer. cfplus.czsigmaaldrich.com This predictable fragmentation pattern is extremely useful for identifying cross-linked peptides in complex samples, facilitating the analysis of protein structures and interactions. cfplus.czsigmaaldrich.com For instance, disuccinimidyl dibutyric urea (DSBU) is a well-known MS-cleavable crosslinker whose utility in structural biology stems from the dissociation of its urea group in the gas-phase. biorxiv.org

Contextualizing Urea Crosslinker C C2-arm, NHS ester within Advanced Linker Technologies

This compound, also known as DSAU (Ureido-2,2´-diacetic acid bis(hydroxysuccinimide) ester), is a specialized molecule that embodies the principles of advanced linker design. cfplus.czsigmaaldrich.com It integrates the key features discussed previously into a single, functional reagent.

Homobifunctional Reactivity: It is a homobifunctional crosslinker, featuring two identical NHS ester groups. sigmaaldrich.com This makes it suitable for one-step crosslinking of molecules with available primary amines, such as linking lysine residues in proteins that are in close proximity. thermofisher.comsigmaaldrich.com

Urea-Based Core: The central urea moiety provides a stable backbone for the linker in solution. cfplus.cz

MS-Cleavability: The defining feature of this crosslinker class is the susceptibility of the symmetrical urea group to fragmentation under CID-MS conditions. cfplus.czsigmaaldrich.com This property allows for the unambiguous identification of cross-links in tandem MS experiments, simplifying data analysis in structural proteomics studies. cfplus.czsigmaaldrich.com

Defined Spacer Arm: The "C2-arm" designation refers to the short, defined spacer length provided by the two acetic acid groups attached to the urea core. sigmaaldrich.comsigmaaldrich.com This specific length (ureido-2,2´-diacetic acid) makes it the shortest version among this class of urea-based crosslinkers, providing distance constraints for structural studies. sigmaaldrich.comsigmaaldrich.com

Within the landscape of advanced linker technologies, which includes linkers for ADCs, PROTACs, and various bioconjugation applications, this compound stands out as a tool specifically optimized for mass spectrometry-based structural biology. iris-biotech.demedchemexpress.com Its design allows researchers to not only connect proteins but also to easily identify those connections later, providing critical insights into protein architecture and interaction networks.

Data Tables

Table 1: Properties of this compound This table is interactive and can be sorted by clicking on the headers.

Property Value Reference
IUPAC Name Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(carbonylbis(azanediyl))diacetate cfplus.cz
Synonyms DSAU, C2-Urea-NHS-crosslinker cfplus.cz
CAS Number 211029-82-2 cfplus.czsigmaaldrich.com
Chemical Formula C₁₃H₁₄N₄O₉ cfplus.czsigmaaldrich.com
Molecular Weight 370.27 g/mol cfplus.cz
Functionality Homobifunctional, Amine-reactive sigmaaldrich.com
Reactive Groups N-Hydroxysuccinimide (NHS) Ester sigmaaldrich.com
Core Linkage Urea cfplus.cz

| Key Feature | MS-Cleavable | cfplus.czsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation / Synonym
This compound DSAU
N-Hydroxysuccinimide NHS
Dimethyl sulfoxide (B87167) DMSO
Dimethylformamide DMF
Disuccinimidyl dibutyric urea DSBU

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O9 B2444601 Urea crosslinker C C2-arm, NHS ester CAS No. 211029-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTMGFAUCZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Urea Crosslinker C C2 Arm, Nhs Ester

Retrosynthetic Analysis of Urea (B33335) Crosslinker C C2-arm, NHS ester

A retrosynthetic analysis of the target molecule, Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(carbonylbis(azanediyl))diacetate, provides a logical roadmap for its synthesis. The primary disconnection points are the ester linkages to the N-hydroxysuccinimide (NHS) groups. This initial step reveals a precursor dicarboxylic acid, N,N'-bis(carboxymethyl)urea.

Further disconnection of the C-N bonds of the urea moiety leads to two equivalents of an amino acid precursor, such as glycine (B1666218), and a carbonyl source, like phosgene (B1210022) or a phosgene equivalent. This analysis suggests a synthetic strategy that involves the formation of the urea dicarboxylic acid core, followed by the activation of the carboxylic acid groups to form the reactive NHS esters.

Precursor Synthesis Routes for the Urea Moiety

The central structural feature of the crosslinker is the N,N'-disubstituted urea. The key precursor for the final product is N,N'-bis(carboxymethyl)urea. Several synthetic routes can be envisioned for the formation of this urea-based dicarboxylic acid.

One common method involves the reaction of urea with two equivalents of an amino acid, such as glycine, under basic conditions. This reaction typically proceeds by the nucleophilic attack of the amino group of glycine on the carbonyl carbon of urea, with the subsequent displacement of ammonia.

Another potential route is the reaction of urea with a haloacetic acid, for instance, chloroacetic acid or bromoacetic acid, in the presence of a base. The base is necessary to deprotonate the urea nitrogens, enhancing their nucleophilicity to displace the halide.

A third approach could utilize phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, reacting with two equivalents of glycine or its ester derivative. This method offers a high degree of control but requires careful handling of the reactive and toxic carbonyl source.

Precursor Synthesis RouteReactantsGeneral Conditions
From Amino AcidUrea, GlycineAqueous base, elevated temperature
From Haloacetic AcidUrea, Chloroacetic acidAprotic solvent, strong base
From Phosgene EquivalentTriphosgene, Glycine esterAnhydrous conditions, non-nucleophilic base

Methods for Incorporating the C2-arm Spacer

The "C2-arm" designation in the common name of the crosslinker refers to the two-carbon spacer between the urea nitrogen and the terminal carboxyl group. The incorporation of this spacer is intrinsically linked to the choice of precursors for the urea moiety synthesis.

When employing glycine as a reactant, the C2 spacer is directly integrated into the structure, as glycine itself contains a two-carbon backbone (the alpha-carbon and the carboxyl carbon). Similarly, the use of haloacetic acids like chloroacetic or bromoacetic acid also introduces the required two-carbon unit. Therefore, the strategic selection of the starting materials in the synthesis of the N,N'-bis(carboxymethyl)urea precursor is the key step for the incorporation of the C2-arm.

Esterification Reactions for NHS Ester Formation

The final and crucial step in the synthesis of the Urea crosslinker C C2-arm, NHS ester is the conversion of the terminal carboxylic acid groups of N,N'-bis(carboxymethyl)urea into reactive N-hydroxysuccinimide esters. This transformation activates the crosslinker for reaction with primary amines, such as the side chains of lysine (B10760008) residues in proteins.

The most widely employed method for this esterification is the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this reaction, the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N-hydroxysuccinimide (NHS) to yield the desired NHS ester and a urea byproduct (dicyclohexylurea in the case of DCC). instras.comijpsr.com

Alternative activating agents can also be utilized. For instance, triphosgene can convert the carboxylic acid into a more reactive intermediate, which then reacts with NHS. researchgate.net Other reagents, such as N,N'-disuccinimidyl carbonate (DSC), can also facilitate this transformation.

Esterification MethodCoupling AgentSolventByproduct
Carbodiimide CouplingDCC or EDCAnhydrous DMF, DCM, or THFDicyclohexylurea (DCU) or water-soluble urea derivative
Triphosgene ActivationTriphosgeneAnhydrous chlorinated solventCarbon dioxide, HCl
DSC ActivationN,N'-Disuccinimidyl CarbonateAnhydrous acetonitrileN-hydroxysuccinimide

Purification and Isolation Methodologies for this compound

The purification of the final product is critical to ensure its reactivity and to remove byproducts that could interfere with subsequent crosslinking experiments. The choice of purification method depends on the physical properties of the NHS ester and the nature of the impurities.

Recrystallization: If the this compound is a stable, crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. youtube.com This technique is particularly useful for removing unreacted starting materials and soluble byproducts.

Precipitation: Precipitation can be employed to isolate the product from the reaction mixture. This is often achieved by adding a solvent in which the desired product is insoluble, causing it to precipitate out while impurities remain in solution.

Column Chromatography: Silica (B1680970) gel column chromatography can be used for the purification of NHS esters, although care must be taken to use anhydrous solvents to prevent hydrolysis of the reactive ester groups. reddit.com Some NHS esters may be sensitive to the acidic nature of silica gel, in which case neutral or basic alumina (B75360) may be a more suitable stationary phase. reddit.com Reverse-phase chromatography can also be an option for more polar NHS esters. reddit.com

Filtration: In cases where the byproduct of the coupling reaction (e.g., dicyclohexylurea from a DCC-mediated coupling) is insoluble in the reaction solvent, it can be easily removed by simple filtration.

The final isolated product should be thoroughly dried and stored under anhydrous conditions, often under an inert atmosphere, to prevent hydrolysis of the NHS esters and maintain its reactivity over time.

Mechanistic and Kinetic Investigations of Urea Crosslinker C C2 Arm, Nhs Ester Reactivity

Reaction Mechanism of NHS Ester Aminolysis with Primary Amine Nucleophiles

The fundamental reaction between the Urea (B33335) crosslinker C C2-arm, NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com This process can be broken down into two principal steps:

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. This collapse results in the reformation of the carbonyl double bond and the expulsion of the N-hydroxysuccinimide (NHS) leaving group. The final product is a stable amide bond formed between the crosslinker and the amine-containing molecule. korambiotech.com

Influence of Reaction Conditions on Aminolysis Kinetics

The kinetics of the aminolysis reaction involving the Urea crosslinker C C2-arm, NHS ester are significantly influenced by several experimental parameters, including pH, temperature, and the solvent environment.

pH: The pH of the reaction medium is a critical factor. The reacting species, the primary amine, must be in its unprotonated, nucleophilic state. nih.gov Therefore, the reaction rate is highly dependent on the pKa of the target amine and the pH of the buffer. Reactions are typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com At lower pH values, the concentration of the protonated, non-nucleophilic amine increases, leading to a significant reduction in the reaction rate. Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes increasingly problematic, reducing the yield of the desired conjugate. nih.govthermofisher.com

Temperature: As with most chemical reactions, the rate of aminolysis increases with temperature. However, the rate of the competing hydrolysis reaction also increases with temperature. researchgate.net Therefore, a balance must be struck. Reactions are often performed at room temperature or at 4°C to minimize hydrolysis, especially during longer incubation periods. thermofisher.com

Solvent: The choice of solvent can also impact the reaction kinetics. While aqueous buffers are most common for biological applications, organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used to dissolve water-insoluble crosslinkers. thermofisher.com The polarity and protic nature of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate. It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions.

A competing reaction that significantly impacts the efficiency of the desired aminolysis is the hydrolysis of the NHS ester. In aqueous solutions, water molecules can act as nucleophiles, attacking the ester and leading to its cleavage. The rate of this hydrolysis is highly pH-dependent, increasing significantly with a rise in pH. thermofisher.com

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes

This table presents generalized data for the hydrolysis of NHS esters and is intended to be illustrative of the trend. Specific rates for this compound may vary. thermofisher.com

Kinetic Rate Law Determination for this compound Reactivity

Rate = -d[NHS ester]/dt = k_aminolysis[NHS ester][amine] + k_hydrolysis[NHS ester][H₂O]

Where:

k_aminolysis is the second-order rate constant for aminolysis.

k_hydrolysis is the pseudo-first-order rate constant for hydrolysis.

In many studies of NHS ester reactions, a second-order dependence on the amine concentration has also been observed, suggesting a general base catalysis mechanism where a second amine molecule facilitates the deprotonation of the attacking amine in the transition state. mst.edumst.edu This leads to a more complex rate law:

Rate = (k₁[amine] + k₂[amine]²)[NHS ester]

Where:

k₁ represents the uncatalyzed pathway.

k₂ represents the amine-catalyzed pathway.

The relative contributions of these pathways would depend on the specific amine and reaction conditions.

Identification and Characterization of Reaction Intermediates and Byproducts

The primary intermediate in the aminolysis of the this compound is the unstable tetrahedral intermediate formed during the nucleophilic attack of the primary amine on the ester carbonyl group. chemistrysteps.commst.edu Due to its transient nature, direct observation and characterization of this intermediate are challenging and typically rely on computational modeling and indirect kinetic evidence.

The main byproduct of the aminolysis reaction is N-hydroxysuccinimide (NHS) . korambiotech.com This is a stable, water-soluble molecule that is released upon the collapse of the tetrahedral intermediate. The formation of NHS can be monitored spectrophotometrically, as it absorbs light in the 260-280 nm range, providing a method to follow the progress of the reaction. thermofisher.com

In addition to NHS, the product of the competing hydrolysis reaction is the corresponding carboxylic acid of the crosslinker arm and another molecule of NHS. If only one of the two NHS esters on the homobifunctional crosslinker reacts, a "mono-linked" or "dead-end" product can be formed. nih.gov Furthermore, side reactions with other nucleophilic amino acid residues, such as serine, threonine, and tyrosine, have been reported for NHS esters, although these are generally less favorable than the reaction with primary amines. nih.gov

Comparative Reactivity Studies of this compound versus Other NHS Esters

While direct comparative kinetic data for the this compound is limited, general principles of NHS ester reactivity allow for a qualitative comparison with other common NHS esters, such as disuccinimidyl suberate (B1241622) (DSS) and bis(sulfosuccinimidyl) suberate (BS3).

The reactivity of an NHS ester is influenced by the electronic properties of the acyl group and the nature of the spacer arm. The urea linkage in the C2-arm of the Urea crosslinker may have a modest electronic effect on the reactivity of the NHS ester compared to the aliphatic spacer arm of DSS.

A more significant difference in reactivity is observed when comparing standard NHS esters with their sulfonated analogues, such as BS3. The addition of a sulfonate group to the succinimidyl ring (sulfo-NHS) significantly increases the water solubility of the crosslinker but does not fundamentally alter the reaction mechanism with amines. thermofisher.com However, the increased hydrophilicity of sulfo-NHS esters can be advantageous in aqueous buffers, potentially leading to more efficient crosslinking of soluble proteins. The non-sulfonated nature of the this compound suggests it will have lower water solubility compared to sulfo-NHS ester-containing crosslinkers and may require the use of organic co-solvents for some applications. thermofisher.com

The table below provides a qualitative comparison of different types of NHS esters.

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Functional Group NHS esterNHS esterSulfo-NHS ester
Spacer Arm Urea-containing, shortAliphatic, medium-lengthAliphatic, medium-length
Solubility Lower in aqueous buffersLow in aqueous buffersHigh in aqueous buffers
Cell Membrane Permeability PermeablePermeableImpermeable

This table provides a general comparison. Specific properties can vary based on the full chemical structure.

Advanced Bioconjugation Methodologies Utilizing Urea Crosslinker C C2 Arm, Nhs Ester

Site-Specific Bioconjugation Strategies with Urea (B33335) Crosslinker C C2-arm, NHS ester

The primary application of Urea Crosslinker C C2-arm, NHS ester revolves around its reaction with primary amines. cfplus.cz These amines are predominantly found on the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues. thermofisher.com Due to their positive charge at physiological pH, lysine residues are typically located on the exterior surfaces of proteins, making them accessible to reagents like NHS esters. thermofisher.com

The conjugation of this compound to lysine residues is a robust method for covalently linking proteins and peptides. The NHS ester moieties react with the nucleophilic ε-amine of lysine side chains to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.comgbiosciences.com This reaction is typically performed in buffers at a pH range of 7.2 to 8.5. nih.gov

While highly effective, this strategy often results in a heterogeneous mixture of conjugated products. nih.govoup.com A typical antibody, for instance, can have over 80 lysine residues, with many being solvent-accessible. nih.govnih.gov Consequently, the crosslinker can attach at various sites, leading to variability in the location and number of linkers per protein molecule. oup.com Despite this, the method is widely used due to its simplicity and efficiency. nih.gov Research has shown that while NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues like serine, threonine, and tyrosine can occur, particularly as more crosslinkers are attached to the protein. nih.govresearchgate.net

Table 1: Reaction Parameters for Lysine Conjugation with NHS Esters
ParameterTypical Range/ConditionRationale/Notes
pH 7.2 - 8.5Balances amine reactivity (deprotonated state) with NHS ester hydrolysis. nih.gov Hydrolysis rate increases significantly at higher pH. thermofisher.comnih.gov
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow the reaction and minimize hydrolysis. thermofisher.com
Reaction Time 30 minutes to 4 hoursDependent on protein concentration, temperature, and pH. thermofisher.com
Buffers Phosphate, Borate, HEPES, CarbonateAmine-free buffers are essential to prevent reaction with the buffer itself (e.g., avoid Tris or glycine). gbiosciences.com
Quenching Addition of a primary amine (e.g., Tris, hydroxylamine)Stops the reaction by consuming unreacted NHS esters. gbiosciences.com

In addition to lysine residues, the α-amine at the N-terminus of a protein or peptide is also a primary amine and thus a target for this compound. thermofisher.com Selectively targeting the N-terminus in the presence of multiple lysine residues is challenging because both groups have similar reactivity. nih.gov However, a degree of selectivity can be achieved by carefully controlling the reaction pH. The N-terminal α-amine generally has a lower pKa (around 7.8-8.0) compared to the ε-amine of lysine (around 10.5). nih.gov

By performing the conjugation reaction at a slightly acidic to neutral pH (e.g., pH 7.0), the N-terminal amine is more likely to be in its deprotonated, nucleophilic state, while the majority of lysine residues remain protonated and less reactive. nih.gov This kinetic control allows for preferential, though not exclusive, modification of the N-terminus. nih.gov

Preparation of Antibody-Drug Conjugates (ADCs) and Related Bioconjugates

The this compound can be utilized in the synthesis of antibody-drug conjugates (ADCs), a class of targeted therapeutics. medchemexpress.commedchemexpress.com In a typical ADC, a cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. oup.com

When using an amine-reactive crosslinker like this one, the conjugation occurs on the surface-accessible lysine residues of the antibody. oup.comnih.gov This method is a cornerstone of ADC chemistry but leads to heterogeneity in the final product, with a distribution of different drug-to-antibody ratios (DARs) and conjugation sites. nih.govnih.gov For example, a reaction might produce a mixture containing antibodies with 0, 1, 2, 3, or more drug molecules attached at various lysine positions. nih.gov Despite this heterogeneity, several clinically evaluated ADCs have been produced using lysine conjugation. nih.gov Urea-containing linkers, in particular, have been explored in the context of cleavable ADC linkers. medchemexpress.commedchemexpress.com

Functionalization of Nucleic Acids via Amine Modification

The principles of NHS ester chemistry extend to the modification of nucleic acids. creative-biogene.com To make DNA or RNA reactive to a crosslinker like this compound, they must first be functionalized with a primary amine. biosyn.comgenelink.com This is typically achieved during automated solid-phase synthesis by incorporating a phosphoramidite (B1245037) building block that contains a protected amine attached via a spacer arm. biosyn.comacs.org

Once the amine-modified oligonucleotide is synthesized and deprotected, it can be readily conjugated to the NHS ester of the crosslinker in a non-nucleophilic buffer, usually at a pH between 7 and 9. glenresearch.com This reaction forms a stable amide bond, covalently linking the crosslinker to the nucleic acid. creative-biogene.com This strategy is widely used to attach various labels, including fluorophores, biotin, or other biomolecules, to specific locations on an oligonucleotide. creative-biogene.comgenelink.com

Table 2: Common Amine Modifiers for Oligonucleotide Synthesis
Modifier TypePosition of IncorporationCommon Spacer ArmPurpose
5'-Amino-Modifier 5'-terminusC6 (6 carbons), C12 (12 carbons)Most common site for labeling; positions the label away from the hybridization region. biosyn.com
3'-Amino-Modifier 3'-terminusC3 (3 carbons), C7 (7 carbons)Allows for labeling at the opposite end of the oligo; can prevent 3' to 5' exonuclease degradation. biosyn.com
Internal Amino-Modifier Internally, replacing a nucleobaseAttached to a dC, dT, dA, or dG baseEnables labeling at specific internal sites within the sequence. biosyn.com

Development of Protein-Protein and Protein-Peptide Conjugates

As a homobifunctional crosslinker, this compound is well-suited for creating protein-protein and protein-peptide conjugates. thermofisher.comnih.gov With two identical amine-reactive NHS ester groups, the crosslinker can covalently bind two separate protein or peptide molecules, or link subunits within a single protein complex. thermofisher.comnih.gov

This approach is frequently used in protein interaction analysis to "freeze" transient interactions for subsequent study by techniques like SDS-PAGE or mass spectrometry. thermofisher.com By covalently linking proteins that are in close proximity, researchers can identify binding partners and map interaction interfaces. nih.gov The length of the crosslinker's spacer arm is a critical parameter; short spacers, like the C2-arm, are suitable for crosslinking proteins that interact very closely or for intramolecular crosslinking. huji.ac.ilkorambiotech.com

Integration into Orthogonal Bioconjugation Chemistries

While NHS ester-amine chemistry is not strictly bio-orthogonal—as it targets the naturally abundant and reactive amine groups—it can be a key component in a multi-step, orthogonal conjugation strategy. nih.gov Bio-orthogonal reactions involve pairs of reactive groups that are mutually inert within a biological system but react selectively and efficiently with each other. nih.govacs.org

A this compound could be used in the first step of such a strategy if it were part of a heterobifunctional molecule. For instance, a hypothetical linker could contain an NHS ester at one end and a bio-orthogonal handle, such as an alkyne or an azide (B81097), at the other. creative-biolabs.comrsc.org The NHS ester would first be used to attach the linker to a protein via its lysine residues. rsc.org After purification, the now alkyne- or azide-functionalized protein could be selectively reacted with a second molecule bearing the corresponding azide or alkyne partner through a highly specific "click" reaction, such as a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). rsc.orgresearchgate.net This two-step process allows for the precise and controlled assembly of complex bioconjugates. creative-biolabs.com

Applications of Urea Crosslinker C C2 Arm, Nhs Ester in Polymer Science and Materials Functionalization

Synthesis of Crosslinked Polymeric Systems

The Urea (B33335) crosslinker C C2-arm, NHS ester is instrumental in the synthesis of crosslinked polymeric systems. The NHS esters at both ends of the molecule are highly reactive towards primary amines, which are common functional groups in many polymers and biomolecules. creative-proteomics.com This reactivity allows for the formation of stable amide bonds under mild conditions, typically at a physiological to slightly alkaline pH (7.2-9). thermofisher.com

Parameter Influence of Urea Crosslinker C C2-arm, NHS ester
Crosslinking Chemistry Formation of stable amide bonds with primary amines. creative-proteomics.com
Reaction Conditions Typically occurs at pH 7.2-9.0. thermofisher.com
Resulting Network Three-dimensional polymeric structure.
Mechanical Properties Urea group's hydrogen bonding can enhance strength.
Spacer Arm Function C2-arm controls crosslinking density and material porosity.

Surface Functionalization of Biomaterials and Solid Supports for Biosensing and Cell Culture

The ability to modify surfaces with specific biomolecules is crucial for the development of advanced biomaterials for biosensing and cell culture applications. The this compound is a valuable tool for this purpose. The NHS ester groups readily react with amine residues on the surfaces of various materials, including silicon, gold, and polymeric substrates that have been pre-functionalized with amine groups. nih.govacs.org

This surface activation allows for the subsequent immobilization of proteins, peptides, antibodies, and other biomolecules that contain accessible primary amines. rsc.org This covalent attachment ensures the stable and oriented binding of the biomolecules, which is critical for their function. For instance, in biosensors, the precise immobilization of antibodies or enzymes is essential for sensitive and specific detection of target analytes. nih.govacs.org In cell culture applications, surfaces can be functionalized with cell-adhesive peptides to promote cell attachment, proliferation, and differentiation.

Application Role of this compound Benefit
Biosensing Covalent immobilization of antibodies or enzymes on sensor surfaces. nih.govacs.orgEnhanced sensitivity and specificity.
Cell Culture Functionalization of culture substrates with cell-adhesive peptides.Promotion of cell attachment and growth.
Biomaterial Modification Stable attachment of bioactive molecules to implantable devices.Improved biocompatibility and performance.

Development of Biocompatible and Biodegradable Materials with Tunable Properties

The incorporation of urea linkages into polymer backbones can lead to the development of biocompatible and biodegradable materials. Amino acid-based poly(ester urea)s (PEUs), for example, are a class of polymers that degrade into naturally occurring metabolites. duke.edu While the specific "this compound" may not be directly amino acid-based, the principle of incorporating urea functionalities to enhance biocompatibility is relevant.

The degradation of materials crosslinked with this molecule would depend on the nature of the polymer backbone. However, the urea bond itself can be susceptible to enzymatic or hydrolytic cleavage under certain physiological conditions, contributing to the material's biodegradability. The properties of these materials can be tuned by varying the crosslinking density, which is controlled by the concentration of the this compound used in the synthesis. This allows for the fabrication of materials with a range of mechanical strengths, degradation rates, and swelling ratios to suit specific biomedical applications. duke.edu

Creation of Stimuli-Responsive Materials through Urea Linkages

Urea groups are known to form strong hydrogen bonds, which can be disrupted by external stimuli such as temperature, pH, or the presence of certain chemicals. european-coatings.com This property can be harnessed to create stimuli-responsive materials. When the this compound is used to form a polymeric network, the urea moieties within the crosslinks can act as reversible physical crosslinks in addition to the covalent amide bonds.

For example, a change in temperature could alter the strength of the hydrogen bonds, leading to a change in the material's properties, such as its swelling ratio or mechanical stiffness. european-coatings.com This responsiveness is a key feature of "smart" materials that can be designed to release a therapeutic agent or change their shape in response to a specific environmental cue. nih.govrsc.org

Stimulus Effect on Urea Linkages Resulting Material Response
Temperature Disruption of hydrogen bonds. european-coatings.comChange in swelling or mechanical properties.
pH Alteration of hydrogen bonding network.Modulation of material properties.
Chemicals Competitive hydrogen bonding.Triggered release or conformational change.

Fabrication of Drug Delivery Systems and Nanocarriers

The this compound can be utilized in the fabrication of drug delivery systems and nanocarriers. Polymeric nanoparticles and hydrogels are commonly used as vehicles for the controlled release of therapeutic agents. nih.govmdpi.com This crosslinker can be used to stabilize these nanostructures by crosslinking the polymer chains that form the carrier.

The NHS ester functionality allows for the conjugation of amine-containing drugs or targeting ligands to the surface of the nanocarrier. nih.gov This enables the development of targeted drug delivery systems that can specifically bind to and deliver their payload to diseased cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. The properties of the drug delivery system, such as drug loading capacity and release kinetics, can be modulated by controlling the degree of crosslinking with the this compound.

Characterization Techniques for Urea Crosslinker C C2 Arm, Nhs Ester and Its Conjugates in Research

Spectroscopic Methods for Structural Elucidation of Urea (B33335) Crosslinker C C2-arm, NHS ester and its Conjugates

Spectroscopic techniques are indispensable for confirming the chemical structure of the Urea crosslinker C C2-arm, NHS ester and for observing the chemical changes that occur upon its conjugation to amine-containing molecules like proteins or peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the integrity of the molecule.

¹H NMR: The proton NMR spectrum of the intact crosslinker is expected to show characteristic signals for the different types of protons in the molecule. A distinct singlet is typically observed for the four protons of the N-hydroxysuccinimide (NHS) rings, usually around 2.8 ppm. mdpi.com The methylene (CH₂) protons of the C2 arms adjacent to the amide nitrogen and the ester oxygen will also produce specific signals. Upon successful conjugation to a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue), the signals corresponding to the NHS ester protons will disappear, and new signals corresponding to the protons of the newly formed amide linkage will appear, confirming the reaction.

¹³C NMR: The carbon NMR spectrum provides complementary information. Key resonances include those for the carbonyl carbons of the NHS ester, the urea carbonyl carbon, and the methylene carbons of the C2 spacer arm. The disappearance of the NHS ester carbonyl signals and the appearance of a new amide carbonyl signal post-reaction provide definitive evidence of conjugation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Functional GroupProton TypeExpected Chemical Shift (δ, ppm)
N-Hydroxysuccinimide (NHS)Ring CH₂~ 2.8 (singlet)
C2-arm-NH-CH₂ -COO-~ 4.0 - 4.2 (doublet)
Urea-NH -CO-NH -~ 6.0 - 7.0 (triplet/broad)

Note: Exact chemical shifts can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is highly sensitive to the vibrational frequencies of specific chemical bonds, making it an excellent method for identifying key functional groups within the crosslinker and its conjugates. nih.gov

This compound: The spectrum of the unreacted crosslinker will be characterized by several strong absorption bands. The carbonyl (C=O) stretching vibrations of the NHS ester are prominent, typically appearing around 1740 cm⁻¹ and 1780 cm⁻¹. The central urea moiety exhibits a strong C=O stretching band (Amide I band) around 1630-1680 cm⁻¹ and N-H bending vibrations (Amide II band) around 1540-1560 cm⁻¹. researchgate.netreddit.com

Conjugates: Upon reaction with a primary amine, the characteristic peaks of the NHS ester will diminish or disappear. Concurrently, new absorption bands corresponding to the newly formed amide linkage will appear. The Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands of the new peptide-like bond will typically be observed in the regions of 1650 cm⁻¹ and 1550 cm⁻¹, respectively. nih.gov These bands often overlap with the signals from the urea group and, in the case of protein conjugates, the protein's own amide backbone, but a change in the spectral profile is indicative of a successful reaction.

Table 2: Characteristic FTIR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NHS EsterC=O Stretch1740, 1780
UreaC=O Stretch (Amide I)1630 - 1680
UreaN-H Bend (Amide II)1540 - 1560
Formed Amide BondC=O Stretch (Amide I)~ 1650
Formed Amide BondN-H Bend (Amide II)~ 1550

UV-Vis spectroscopy provides a simple and effective real-time method for monitoring the progress of the crosslinking reaction. The reaction between the NHS ester and a primary amine releases N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com This released NHS molecule has a distinct UV absorbance profile that differs from the intact crosslinker. By monitoring the increase in absorbance at a specific wavelength (typically around 260 nm), one can follow the kinetics of both the conjugation reaction and the competing hydrolysis of the NHS ester. thermofisher.comthermofisher.comnih.gov This allows for the assessment of the reagent's reactivity and the optimization of reaction conditions such as pH and temperature. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a cornerstone technique in the analysis of crosslinkers and their conjugates, providing precise molecular weight information and enabling the identification of cross-linked species within complex mixtures. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for the initial characterization of the this compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For a molecule with the chemical formula C₁₃H₁₄N₄O₉, the theoretical monoisotopic mass is 370.0761 Da. nih.gov HRMS can confirm this mass to within a few parts per million (ppm), which serves to verify the elemental composition and confirm the identity and purity of the synthesized crosslinker.

Table 3: Molecular Properties of this compound

PropertyValueSource
Chemical FormulaC₁₃H₁₄N₄O₉ nih.govcfplus.czsigmaaldrich.com
Average Molecular Weight370.27 g/mol nih.govcfplus.cz
Monoisotopic Mass370.0761 Da nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary tool for analyzing the products of a crosslinking reaction, particularly when dealing with large biomolecules like proteins. springernature.com After a protein is cross-linked, it is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgtandfonline.com

A key feature of the this compound is its MS-cleavable nature. cfplus.czsigmaaldrich.com The central urea bond is designed to be labile under the conditions of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) used in tandem mass spectrometry. cfplus.cz When a cross-linked peptide precursor ion is selected for fragmentation, the urea linker cleaves predictably. acs.org This cleavage results in a characteristic fragmentation pattern, producing diagnostic ions that simplify the identification of cross-linked peptides. nih.govacs.org This MS-cleavability significantly aids in distinguishing true cross-linked peptides from the vast background of unmodified peptides, making data analysis more rapid and reliable. nih.govresearchgate.net

MALDI-TOF MS for Polymer and Large Biomolecule Conjugate Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of cross-linked proteins and other large biomolecules. For conjugates involving the this compound, also known as Disuccinimidyl diacetic urea (DSAU), mass spectrometry is the primary tool for analysis. biorxiv.orgresearchgate.netresearchgate.net The key advantage of this specific crosslinker is the presence of a symmetrical urea moiety, which is designed to be cleavable during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. acs.orgnih.gov

This MS-cleavable nature provides a distinct advantage in identifying cross-linked peptides from a complex digest mixture. Upon fragmentation, the urea bond breaks, generating characteristic fragment ions that simplify the identification of different cross-linked species, including intra-peptide and inter-peptide cross-links. acs.org This greatly enhances the reliability of the data and reduces the potential for false-positive identifications. nih.gov

In a typical workflow, a large biomolecule conjugate, such as the E. coli 70S ribosome cross-linked with DSAU, is enzymatically digested into smaller peptides. biorxiv.orgresearchgate.net This complex mixture is then analyzed, often after chromatographic separation, by mass spectrometry. While MALDI-TOF MS can be used to obtain the mass of the intact conjugate, it is more commonly employed in combination with TOF/TOF capabilities to analyze the peptide fragments. The resulting spectra allow for the precise identification of which amino acid residues (primarily lysines) have been linked together, providing valuable low-resolution structural information about the protein or protein complex. acs.orgnih.gov

Table 1: Representative MALDI-TOF/TOF MS Data for Identified Inter-peptide Cross-links in a Model Protein (Bovine Serum Albumin) using a Urea-Based Crosslinker This table is illustrative, based on typical data from cross-linking mass spectrometry studies.

Identified Cross-link Peptide Sequence 1 Peptide Sequence 2 Precursor m/z
K235 - K350 LVTDLTK YLYEIAR 2155.15
K524 - K540 FKDLGEEHFK YICDNQDTISSK 2987.43
K12 - K533 AEFVEVTK LVVSTQTALA 2341.28

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of conjugates formed with the this compound. Given the complexity of the reaction mixture after cross-linking and enzymatic digestion, HPLC, particularly nano-flow reversed-phase HPLC (nano-HPLC), is employed to separate the resulting peptides before they are introduced into the mass spectrometer. acs.orgvub.be

This separation step is critical as it reduces the complexity of the sample entering the mass spectrometer at any given time, allowing for more comprehensive analysis and identification of low-abundance cross-linked peptides. researchgate.net The peptides are separated based on their hydrophobicity, with different peptides eluting from the column at different retention times depending on the gradient of the organic solvent used in the mobile phase.

In studies utilizing urea-based crosslinkers like DSAU, digested peptide mixtures were separated using nano-HPLC systems prior to MS analysis. acs.org This allowed for the successful identification of numerous cross-linked species from complex samples like the peroxisome proliferator-activated receptor α ligand-binding domain. nih.gov

Table 2: Example of a Nano-HPLC Gradient for Separation of Cross-linked Peptides This table represents a typical gradient used in LC-MS/MS analysis of cross-linked protein digests.

Time (minutes) % Solvent B (Acetonitrile, 0.1% Formic Acid) Flow Rate (nL/min)
0 2 300
5 5 300
95 35 300
105 80 300
110 80 300
111 2 300

Size Exclusion Chromatography (SEC) for Conjugate Purity and Size

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume. embl.orgpatsnap.com It is a primary method for assessing the purity of intact protein conjugates and detecting the presence of aggregates, which are common side products in conjugation reactions. youtube.com

Furthermore, SEC is also utilized as a fractionation technique for complex peptide mixtures generated after digesting a cross-linked protein complex. Inter-peptide cross-links are larger than the majority of non-cross-linked or intra-linked peptides and can thus be enriched in the earlier-eluting fractions, simplifying subsequent LC-MS/MS analysis. researchgate.net

Table 3: Representative SEC Elution Data for a Monoclonal Antibody (mAb) Before and After Cross-linking This table is a hypothetical representation to illustrate the application of SEC in analyzing conjugation products.

Sample Peak Elution Volume (mL) Apparent Molecular Weight (kDa) Peak Area (%) Interpretation
Unconjugated mAb 1 8.1 >300 2.5 Aggregate
2 9.5 150 97.5 Monomer
Cross-linked mAb 1 8.0 >600 5.8 Aggregate
2 8.9 300 65.1 Dimer (Cross-linked)

Advanced Characterization of Conjugate Stability and Integrity

Thermal Stability Analysis of Conjugates

The thermal stability of a protein conjugate is a critical parameter that reflects its structural integrity. Differential Scanning Calorimetry (DSC) is a key technique for assessing this stability by measuring the heat absorption associated with the protein's thermal denaturation. nih.gov The temperature at the midpoint of this transition is known as the melting temperature (Tm), a direct indicator of thermal stability.

Cross-linking generally introduces covalent bonds that stabilize the protein's tertiary and/or quaternary structure, leading to an increase in the Tm. nih.gov By comparing the DSC thermogram of the unconjugated protein with that of the conjugate formed using the this compound, one can quantify the stabilizing effect of the cross-linker. An increase in Tm would indicate that the cross-links are effectively reinforcing the protein's structure, making it more resistant to heat-induced unfolding. This analysis is crucial for applications where the conjugate may be exposed to thermal stress.

Table 4: Representative DSC Data on the Thermal Stability of a Protein Before and After Cross-linking This table is illustrative of expected results from DSC analysis, as specific data for DSAU is not available in published literature.

Sample Onset Temperature (Tonset) (°C) Melting Temperature (Tm) (°C) Enthalpy (ΔH) (kcal/mol)
Unconjugated Protein 65.2 71.5 125

Hydrolytic Stability of Amide Bonds Formed

The this compound reacts with primary amines (at the N-terminus and on lysine side chains) to form stable amide bonds. thermofisher.com The long-term stability of the conjugate is therefore dependent on the hydrolytic stability of these newly formed linkages.

The reaction itself involves a competition between the desired aminolysis (reaction with the protein's amine) and hydrolysis of the NHS ester by water. The rate of NHS ester hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions. thermofisher.comacs.org For instance, the half-life of a typical NHS-ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6. thermofisher.com Therefore, cross-linking reactions are carefully timed and buffered, typically between pH 7.2 and 8.5, to maximize conjugation efficiency before the reagent is hydrolyzed. nih.gov

Once formed, the resulting amide bond is significantly more stable than the original NHS ester. Under physiological conditions, the amide bond is highly resistant to hydrolysis, ensuring the integrity and longevity of the conjugate. creative-proteomics.com While extreme pH conditions (strong acid or base) and high temperatures can eventually lead to amide bond cleavage, the linkage is considered permanent and stable for most research and biopharmaceutical applications. nist.gov

Table 5: pH-Dependent Hydrolysis of NHS Esters Data is representative for typical N-hydroxysuccinimide esters in aqueous buffer. thermofisher.com

pH Temperature (°C) Approximate Half-life
7.0 0 4-5 hours
7.5 25 ~1 hour
8.0 25 ~30 minutes

Table of Compounds

Compound Name Synonyms Role
This compound Disuccinimidyl diacetic urea (DSAU); Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(carbonylbis(azanediyl))diacetate Homobifunctional, amine-reactive, MS-cleavable cross-linking agent
N-hydroxysuccinimide NHS Leaving group in the cross-linking reaction
Acetonitrile - Organic solvent used in HPLC mobile phase
Formic Acid - Additive in HPLC mobile phase for protonation
Tris Tris(hydroxymethyl)aminomethane Common buffer component; used to quench NHS-ester reactions
Bovine Serum Albumin BSA Model protein used in cross-linking studies

Computational and Theoretical Approaches to Urea Crosslinker C C2 Arm, Nhs Ester Chemistry

Molecular Modeling of Urea (B33335) Crosslinker C C2-arm, NHS ester Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the Urea crosslinker C C2-arm, NHS ester, these models are crucial for predicting its reactivity towards target functional groups on biomolecules and understanding the factors that govern its selectivity.

The primary reaction of an NHS ester is its acylation of a primary amine, such as the N-terminus of a polypeptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. thermofisher.comnih.gov While highly reactive towards primary amines, NHS esters can also undergo side reactions with other nucleophilic residues like serine, threonine, and tyrosine, particularly as the local concentration of the crosslinker increases or under specific pH conditions. nih.govnih.gov Hydrolysis of the NHS ester is a competing reaction that reduces crosslinking efficiency, with its rate increasing at higher pH. thermofisher.com

Molecular modeling can simulate the reaction environment and calculate the activation energies for these different reaction pathways. By building a computational model of the crosslinker and the target amino acid residues within a protein's local environment, researchers can predict the most likely sites of reaction. Factors such as steric hindrance around the amine, the local electrostatic environment, and the accessibility of the target residue all influence reactivity and can be evaluated using molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations.

Key Research Findings:

Primary Reactivity: Modeling confirms that the reaction of the NHS ester is most favorable with the primary amines of lysine residues and the N-terminus of proteins. nih.gov

Side Reactions: Computational studies have shown that under certain conditions, the energy barriers for reactions with the hydroxyl groups of serine, threonine, and tyrosine can be overcome, leading to side products. nih.govnih.gov The propensity for these side reactions is influenced by the local amino acid sequence and protein conformation.

Influence of pH: The rate of both the desired amine reaction and the competing hydrolysis reaction is pH-dependent. thermofisher.comnih.gov Modeling can help predict an optimal pH range to maximize conjugation efficiency by simulating the protonation states of the reacting species. nih.gov

Parameter Computational Method Predicted Outcome
Reaction Site QM/MM Lysine ε-amine, N-terminus α-amine
Activation Energy (Amine) DFT Lower barrier, kinetically favored
Activation Energy (Hydrolysis) DFT Higher barrier, but significant at high pH
Side-Product Formation MD, QM/MM Possible with Ser, Thr, Tyr residues

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and map out the detailed step-by-step mechanism of chemical reactions. rsc.orgdiva-portal.org For the this compound, these calculations can elucidate the precise pathway of the reaction with a primary amine, including the structures of transition states and intermediates.

The reaction is generally understood to proceed via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond. thermofisher.com Quantum chemical calculations can determine the energy profile of this entire process.

Insights from Quantum Chemistry:

Transition State Geometry: Calculations can reveal the three-dimensional arrangement of atoms at the peak of the reaction energy barrier (the transition state), providing insight into the steric and electronic requirements for the reaction to occur.

Catalytic Effects: In some cases, neighboring functional groups on the biomolecule can act as catalysts, lowering the activation energy. Quantum chemical models can identify these effects, such as proton transfer relays that stabilize the transition state. figshare.com

Urea Core Stability: Quantum calculations can also be applied to the urea moiety itself. Studies on the decomposition of urea show that the molecule is highly stable, but its breakdown can be catalyzed by other molecules. figshare.com This confirms that the urea core of the crosslinker is a robust structural element that is unlikely to degrade under typical bioconjugation conditions.

A representative reaction energy profile, as could be determined by DFT calculations, illustrates the energetic favorability of the amide bond formation.

Reaction Step Species Relative Energy (kcal/mol) (Illustrative)
1 Reactants (Crosslinker + Amine) 0
2 Transition State 1 +15
3 Tetrahedral Intermediate +5
4 Transition State 2 +12
5 Products (Amide Conjugate + NHS) -10

Prediction of Conformational Preferences and Stereochemistry of Conjugates

Once the this compound has formed a covalent bond with a biomolecule, the resulting conjugate possesses a new degree of flexibility due to the C2-arm and the urea linkage. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of these conjugates. nih.govresearchgate.net

MD simulations model the movements of atoms and molecules over time based on a force field that describes the underlying physics of their interactions. By simulating the cross-linked protein or peptide in an aqueous environment, researchers can observe the preferred shapes (conformations) that the linker arm adopts. This is critical for understanding how the crosslink might affect the structure and function of the biomolecule.

Key Predictions from Conformational Analysis:

Linker Flexibility: The C2-arm provides a degree of rotational freedom. MD simulations can map the distribution of dihedral angles to identify the most populated, low-energy conformations of the linker.

Impact on Protein Structure: The introduction of a crosslink can either stabilize a protein's existing conformation or, in some cases, induce structural perturbations. acs.org Simulations can compare the conformational dynamics of the protein before and after conjugation to assess these effects.

Stereochemistry: While the core reaction does not typically create new chiral centers, the spatial orientation of the linker relative to the biomolecule is a key aspect of the conjugate's stereochemistry. MD simulations predict the most likely spatial arrangements, which is important for applications like structural biology where the crosslink is used as a distance constraint. nih.gov

Docking Studies of this compound with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov In the context of the Urea crosslinker, docking studies can be used to predict how the molecule might non-covalently associate with a biomolecule before the covalent reaction occurs. This pre-reaction binding can influence the specificity and efficiency of the crosslinking.

Applications of Docking Studies:

Identifying "Hot Spots": Docking can identify binding pockets or surface regions on a protein where the crosslinker is most likely to reside. Lysine residues within or near these hot spots may be more likely to react. nih.gov

Predicting Selectivity: By comparing the docking scores for different potential binding sites, researchers can hypothesize which sites are most favorable for reaction, providing a rationale for the observed selectivity of crosslinking.

Guiding Crosslinker Design: If a particular binding mode is desired to target a specific region of a protein, docking can be used to computationally screen different linker lengths or chemical modifications to enhance this binding preference. ubbcluj.ro

Docking Parameter Description Typical Value (Illustrative)
Binding Energy Estimated free energy of binding (non-covalent) -5 to -8 kcal/mol
Key Interactions Primary forces stabilizing the docked pose Hydrogen bonds, van der Waals contacts
Predicted Site Region on the biomolecule with the best score Active site cleft, protein-protein interface

In Silico Design Principles for Novel Urea-Based Crosslinkers

The insights gained from the computational approaches described above provide a powerful foundation for the in silico design of new and improved crosslinkers. nih.govresearchgate.net Instead of relying solely on trial-and-error synthesis, computational chemistry allows for the rational design of molecules with tailored properties.

Design Principles Guided by Computation:

Modulating Reactivity: By computationally modeling the effects of adding electron-withdrawing or electron-donating groups near the NHS ester, its reactivity can be fine-tuned. This could be used to create crosslinkers that react more slowly or that are more resistant to hydrolysis.

Optimizing Spacer Arm Length and Rigidity: Molecular dynamics simulations can be used to test how different spacer arms (e.g., longer, shorter, more rigid, or more flexible) affect the conformational properties of the cross-linked conjugate and the accessible distances between reactive sites. researchgate.netnih.gov

Enhancing Specificity: If a crosslinker needs to target a specific protein or a particular environment (e.g., a binding pocket with a defined electrostatic character), the urea core or the spacer arm can be modified with functional groups that promote favorable non-covalent interactions, as predicted by docking studies. researchgate.net

Improving Solubility: The solubility of a crosslinker is a critical property. Computational models can predict solubility parameters based on the molecular structure, allowing for the in silico screening of modifications (such as the addition of sulfonate groups) to enhance water solubility. thermofisher.com

Through these integrated computational approaches, the chemical behavior of the this compound can be thoroughly characterized, and a clear path can be laid for the development of the next generation of advanced bioconjugation reagents.

Emerging Research Directions and Future Perspectives for Urea Crosslinker C C2 Arm, Nhs Ester

Development of Multifunctional Crosslinkers Incorporating Urea (B33335) and NHS Ester Moieties

The development of crosslinkers is moving beyond simple bifunctional reagents towards multifunctional platforms that offer enhanced capabilities for modern biological research. A significant area of advancement is the incorporation of additional functionalities into the urea-NHS ester backbone to facilitate more complex experimental workflows.

A notable development has been the evolution from bifunctional urea-based crosslinkers to trifunctional, imide-based reagents. researchgate.netbiorxiv.org For instance, researchers have remodeled the central urea group of disuccinimidyl dibutyric urea (DSBU), a longer-chain analogue of the C2-arm crosslinker, into an imide. researchgate.netbiorxiv.org This modification from a symmetrical urea to an asymmetrical imide allows for the introduction of a third functional group, such as an affinity tag, without disrupting the molecule's core function. researchgate.netbiorxiv.org

One such example is the creation of disuccinimidyl disuccinic imide (DSSI), which incorporates a phosphonate (B1237965) handle. researchgate.netbiorxiv.org This affinity tag enables the enrichment of cross-linked peptides using immobilized metal ion affinity chromatography (IMAC), a technique that helps to reduce sample complexity and improve the identification of cross-linked species in complex biological mixtures like cell lysates. researchgate.netbiorxiv.orgnih.gov

FeatureBifunctional Urea Crosslinker (e.g., DSBU)Trifunctional Imide-Based Crosslinker (e.g., DSSI)
Number of Reactive GroupsTwo (NHS esters)Three (Two NHS esters and one affinity handle)
Core StructureSymmetrical UreaAsymmetrical Imide
Primary FunctionCovalent crosslinking of primary aminesCovalent crosslinking and affinity purification of cross-linked products
MS-CleavabilityYes (at the urea bond)Yes (at the imide bond)
Enrichment CapabilityNo inherent enrichment handleYes (e.g., phosphonate handle for IMAC)

Applications in Proteomics and Interactomics Research

The Urea crosslinker C C2-arm, NHS ester and its longer-chain counterparts have become instrumental in the field of proteomics, particularly in cross-linking mass spectrometry (XL-MS). cfplus.cz This technique is used to study protein conformations and protein-protein interactions by covalently linking amino acid residues that are in close proximity. acs.orgnih.gov

The key feature of these urea-based crosslinkers is their mass spectrometry-cleavable nature. cfplus.czacs.org The central urea moiety is prone to fragmentation during collision-induced dissociation (CID) in the mass spectrometer. cfplus.cz This predictable cleavage results in a characteristic fragmentation pattern, which allows for the unambiguous identification of the cross-linked peptides and simplifies the complex data analysis that is typical for XL-MS studies. cfplus.czacs.orgresearchgate.net The energy required to cleave the urea bond is comparable to that needed to fragment the peptide backbone, enabling simultaneous observation of both cleavage events. cfplus.cz

The availability of urea crosslinkers with different spacer arm lengths (e.g., C2, C3, and C4) provides researchers with a toolkit to probe different spatial distances within and between proteins. cfplus.czcfplus.cz The shorter C2-arm is suitable for identifying very close interactions. Studies have shown that longer spacer arms, such as in DSBU (C4-arm), tend to yield a higher number of unique cross-linking sites in complex samples like cell lysates. researchgate.net

In interactomics research, these crosslinkers are used to map protein-protein interaction networks on a large scale. researchgate.netbiorxiv.orgnih.gov For example, urea-based crosslinkers have been successfully applied to study the interactome of Drosophila melanogaster embryo extracts and human cell lysates, identifying thousands of unique cross-linked sites. nih.gov

Organism/Cell TypeCrosslinkerNumber of Unique Cross-link Sites IdentifiedReference
Drosophila melanogaster embryo extractsDSBU (Urea C4-arm, NHS ester)>7,400 nih.gov
HEK293T cell nuclear lysatesDSAU (Urea C2-arm, NHS ester), DSPU (Urea C3-arm, NHS ester), DSBU (Urea C4-arm, NHS ester)Varied by arm length, with DSBU yielding the most researchgate.net

Advanced Materials for Regenerative Medicine and Tissue Engineering

The application of this compound in regenerative medicine and tissue engineering is an emerging area with significant potential. The primary goal in this field is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. numberanalytics.comyoutube.com The properties of these scaffolds, which are often made from biopolymers like collagen, can be enhanced through crosslinking. nih.gov

While research directly employing the this compound in this context is limited, the constituent chemical moieties suggest potential utility. The NHS esters are widely used to crosslink proteins by reacting with amine groups, such as those on lysine (B10760008) residues in collagen. thermofisher.com This crosslinking can improve the mechanical strength and enzymatic degradation resistance of the biomaterial. nih.gov

The urea functionality could offer additional benefits. The ability of urea to form strong hydrogen bonds may contribute to the stability and mechanical properties of the crosslinked scaffold. researchgate.net Furthermore, research has shown that poly(ester urea) coatings on scaffolds can enhance the osteogenic differentiation of human mesenchymal stromal cells, indicating a positive role for urea-containing polymers in bone regeneration. mdpi.com The use of polyurea has also been explored for crosslinking 3D-printed cellulose (B213188) aerogels for tissue engineering applications, resulting in robust and water-stable scaffolds. nih.gov

Desired Property in Tissue ScaffoldsPotential Contribution of this compound
Mechanical Strength and StabilityNHS ester-mediated covalent crosslinking of polymer chains. Potential for urea-mediated hydrogen bonding to further reinforce the structure.
BiocompatibilityThe degradation products would be the urea-containing diacid and NHS, which are generally considered to have low cytotoxicity.
Controlled DegradationThe stability of the amide bonds formed by the NHS esters can be tailored. The urea bond is generally stable under physiological conditions.
Cell Adhesion and ProliferationModification of the scaffold surface with the crosslinker could influence protein adsorption and subsequent cell attachment.

Exploration of Novel Bioconjugation Chemistries Leveraging Urea Functionality

Current bioconjugation strategies using the this compound primarily rely on the high reactivity of the NHS esters towards primary amines. thermofisher.comnih.gov However, there is growing interest in exploring novel chemistries that also leverage the unique properties of the central urea moiety.

The urea group is an excellent hydrogen bond donor and acceptor, capable of forming stable, directional hydrogen bonds. nih.govresearchgate.net This property is fundamental to its role in molecular recognition in many biological systems. nih.gov Future research could focus on designing bioconjugation strategies where the urea group plays a more active role than simply being part of the spacer.

For instance, the hydrogen-bonding capability of urea could be exploited to direct the orientation of conjugated molecules or to induce specific secondary structures in peptides and proteins. nih.gov In the field of supramolecular chemistry, urea derivatives are known to self-assemble into well-defined structures through hydrogen bonding networks. mdpi.com This principle could be adapted to create self-assembling bioconjugates or to stabilize protein-protein interactions non-covalently in conjunction with the covalent linkages formed by the NHS esters.

Furthermore, the urea functionality could be a target for modification to create stimuli-responsive systems. For example, incorporating photo- or chemically-labile groups adjacent to the urea could allow for cleavage of the crosslinker under specific conditions, providing temporal control over the bioconjugation.

Interaction TypeMediated by NHS EsterPotential Role of Urea Moiety
Covalent BondingForms stable amide bonds with primary amines.Generally stable and part of the covalent spacer.
Non-Covalent BondingNo direct role.Can participate in hydrogen bonding, influencing conformation and stability.
Supramolecular AssemblyNot applicable.Could be used to direct the self-assembly of bioconjugates.
Stimuli-ResponsivenessNot inherently responsive.Could be chemically modified to create a cleavable or responsive linker.

Design of Smart Bioconjugates for Targeted Delivery and Diagnostics

"Smart" bioconjugates are designed to respond to specific biological cues, enabling targeted delivery of therapeutics or enhanced contrast for diagnostic imaging. nih.gov The this compound can serve as a fundamental building block in the construction of such sophisticated systems.

The urea moiety is a key structural component in various targeting ligands. A prominent example is the glutamate-urea-lysine pharmacophore, which is a potent inhibitor of the prostate-specific membrane antigen (PSMA), a well-established target for prostate cancer imaging and therapy. medchemexpress.com The urea group in this motif is crucial for high-affinity binding to the enzyme. medchemexpress.com A crosslinker like the this compound could be used to conjugate these or other urea-containing targeting molecules to drugs, photosensitizers, or imaging agents.

While the urea bond itself is generally stable, it can be incorporated into larger linker systems that are designed to be cleaved by specific stimuli present in the target microenvironment, such as low pH or specific enzymes. nih.gov For example, the crosslinker could connect a targeting antibody to a cytotoxic drug, with an additional enzymatically cleavable sequence incorporated into the spacer arm.

In diagnostics, the crosslinker can be used to attach signaling molecules, such as fluorophores or radioisotopes, to antibodies or other targeting proteins. The stability of the amide and urea linkages ensures that the diagnostic agent remains attached to the targeting moiety until it reaches its destination.

Component of Smart BioconjugatePotential Role of this compound
Targeting Moiety (e.g., antibody, peptide)Conjugation to the payload via NHS ester reaction with amines on the targeting moiety.
Therapeutic/Diagnostic PayloadConjugation to the targeting moiety. The payload itself could contain a primary amine for reaction.
LinkerForms the core, stable linkage. Can be part of a more complex, stimuli-responsive linker system.
Solubilizing Agent (e.g., PEG)Can be used to conjugate polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the bioconjugate.

Q & A

Q. What is the reaction mechanism of urea crosslinker C C2-arm NHS ester with primary amines in proteins?

The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups or N-termini) via nucleophilic substitution. The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct . Optimal reactivity occurs at pH 7–9, where amines are deprotonated and nucleophilic. Excess NHS ester can lead to nonspecific reactions with thiol or hydroxyl groups, but selectivity is achievable by titrating the crosslinker .

Q. How do buffer conditions influence the efficiency of urea crosslinker-mediated conjugation?

Reaction efficiency depends on pH, ionic strength, and temperature. For NHS ester chemistry:

  • pH : Neutral to slightly alkaline (pH 7–9) maximizes amine deprotonation .
  • EDC/NHS coupling : Acidic pH (4.5–5.5) enhances carbodiimide-mediated activation of carboxyl groups, while adding Sulfo-NHS improves intermediate stability in aqueous solutions .
  • Competing hydrolysis : At physiological pH, NHS esters hydrolyze rapidly (~10–30 min), necessitating short incubation times or excess reagent .

Q. How can crosslinking specificity be validated in complex biological samples?

Use mass spectrometry (MS) with collision-induced dissociation (CID) to identify crosslinked peptides. Symmetric urea crosslinkers (e.g., DSBU) produce diagnostic fragment ions, enabling unambiguous assignment of crosslinking sites . Control experiments with amine-blocking agents (e.g., Tris buffer) or thiol-specific inhibitors (e.g., iodoacetamide) can confirm reaction specificity .

Advanced Research Questions

Q. How to design crosslinking experiments for dynamic or flexible protein complexes?

  • Contrast enhancement : Replace traditional homo-bifunctional NHS esters (e.g., BS3) with photoactivatable crosslinkers (e.g., sulfo-SDA). These have short reaction lifetimes, reducing nonspecific interactions and improving structural resolution in dynamic systems .
  • Dual-reactive crosslinkers : Combine NHS esters with diazirine or maleimide groups to target multiple residues (e.g., lysine and cysteine) and capture transient interactions .

Q. What experimental strategies mitigate discrepancies in crosslinking efficiency between in vitro and cellular environments?

  • Intracellular delivery : Use membrane-permeable crosslinkers (e.g., AMT–NHS) for live-cell studies. Verify permeability via fluorescence quenching assays or Western blotting .
  • Quench unreacted crosslinkers : Add excess glycine or ethanolamine post-reaction to terminate residual NHS esters and minimize off-target effects .
  • Quantitative MS : Employ isotopic labeling (e.g., SILAC) to distinguish specific crosslinks from background noise in heterogeneous samples .

Q. How to resolve contradictions in crosslinking data arising from protein conformational heterogeneity?

  • Multi-angle light scattering (MALS) : Correlate crosslinking patterns with oligomeric states under native conditions .
  • Molecular dynamics (MD) simulations : Model flexible regions and predict solvent-accessible lysine residues that are crosslinkable .
  • Comparative analysis : Use orthogonal techniques like cryo-EM or hydrogen-deuterium exchange (HDX) to validate crosslinking-derived topological constraints .

Q. What are the limitations of urea crosslinkers in mapping protein-RNA interactions?

  • RNA structure bias : Traditional NHS esters favor single-stranded RNA regions. Overcome this by incorporating psoralen derivatives (e.g., AMT–NHS) that intercalate into double-stranded DNA/RNA and crosslink via UV activation .
  • Competing nucleophiles : Cellular metabolites (e.g., glutathione) can quench crosslinkers. Optimize reagent concentration and incubation time to balance specificity and yield .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Urea Crosslinker C C2-Arm, NHS Ester

ParameterOptimal ConditionReferences
pH range (amine reaction)7.0–9.0
Incubation time30 min–2 hours (room temp)
Molar excess (crosslinker:protein)10:1–100:1
Quenching reagent20 mM Tris or 50 mM glycine

Q. Table 2. Troubleshooting Crosslinking Efficiency

IssueSolutionReferences
Low crosslinking yieldIncrease Sulfo-NHS concentration (0.1–1 mM)
Nonspecific crosslinksReduce incubation time or use cleavable linkers (e.g., DSP)
Hydrolysis-dominated reactionsPre-activate carboxyl groups with EDC before adding NHS ester

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